Ceralasertib Demonstrates >300-Fold Selectivity Over Related PIKK Kinases, a 3-Fold Higher Selectivity Window Compared to Berzosertib
Ceralasertib exhibits a selectivity fold of >300 against all other PIKK family kinases (ATM, DNA-PK, mTOR, PI3K), compared with berzosertib which demonstrates >100-fold selectivity over the same kinase panel. This represents an approximately 3-fold higher selectivity margin [1]. At a screening concentration of 1 μM, ceralasertib showed inhibition of ~60% for PIK3C2G and CLK4, with <50% inhibition for the remaining 407 kinases tested [2].
| Evidence Dimension | Selectivity fold over other PIKK kinases |
|---|---|
| Target Compound Data | All >300-fold |
| Comparator Or Baseline | Berzosertib: All >100-fold |
| Quantified Difference | Approximately 3-fold higher selectivity window |
| Conditions | In vitro isolated enzyme assays; cellular selectivity assays against mTOR, PI3Kα, ATM, DNA-PK |
Why This Matters
For procurement decisions in target validation studies where minimizing off-target kinase inhibition is critical, ceralasertib's 3-fold selectivity advantage over berzosertib reduces the likelihood of confounding biological effects attributed to PIKK family cross-inhibition.
- [1] Table 5. Comparison of selected clinical-stage ATR inhibitors as monotherapy. Drugs: Berzosertib, Ceralasertib, Elimusertib, Camonsertib. Nat Rev Clin Oncol. 2023;20:649-664 (Supplementary). View Source
- [2] Chemical Probes Portal. CERALASERTIB: Off-target selectivity assessments. Updated 5 Mar 2024. View Source
